Methoxytrityl-N-PEG8-acid is a specialized compound utilized primarily in biochemical research, particularly in the field of proteomics. It combines a methoxytrityl group with an eight-unit polyethylene glycol chain, linked to a carboxylic acid. This compound is significant for its role in the synthesis and modification of peptides, enhancing their solubility and stability, which is crucial for various biological applications.
This compound falls under the category of biochemical reagents and peptide synthesis aids. It is classified as a polyethylene glycol derivative, which is often used to improve the pharmacokinetic properties of peptides and proteins.
The synthesis of Methoxytrityl-N-PEG8-acid typically involves several key steps:
Technical details can vary based on specific protocols used by different laboratories but generally follow these outlined steps to ensure high purity and yield .
The molecular formula of Methoxytrityl-N-PEG8-acid is , with a molecular weight of approximately 713.85 g/mol. The structure features:
Methoxytrityl-N-PEG8-acid can undergo various chemical reactions:
These reactions are essential for modifying peptides and integrating them into larger biomolecular constructs .
The mechanism of action for Methoxytrityl-N-PEG8-acid primarily revolves around its role as a protecting group in peptide synthesis:
This mechanism underscores its utility in synthesizing complex peptides that require precise control over functional groups .
Relevant data indicates that Methoxytrityl-N-PEG8-acid maintains high purity levels (often above 95%), which is critical for experimental reproducibility .
Methoxytrityl-N-PEG8-acid has several scientific applications:
These applications highlight its significance in advancing research in biochemistry and molecular biology .
Methoxytrityl-N-PEG8-acid is synthesized through two primary strategies: solution-phase and solid-phase synthesis. In solution-phase synthesis, PEG8 diols undergo sequential functionalization. The mono-hydroxyl terminus is first protected with an acid-labile methoxytrityl (MMT) group, while the opposite terminus is derivatized to a carboxylic acid via oxidation or alkylation with bromoacetic acid. This approach offers scalability (>100 mmol) and compatibility with standard organic solvents (e.g., DCM, THF) but requires extensive purification to remove unreacted PEG chains [1] [10].
Solid-phase synthesis employs resins (e.g., Wang or Merrifield resins) functionalized with the methoxytrityl group. PEG8 chains are built iteratively using ethylene oxide monomers or pre-synthesized PEG8 units, followed by on-resin cleavage to release the carboxylic acid-terminated product. This method achieves superior purity (>98%) by leveraging "pseudo-dilution" effects to suppress diol formation, but throughput is limited by resin loading capacity [1] [6].
Table 1: Comparison of Synthesis Approaches for Methoxytrityl-N-PEG8-Acid
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | High (≥100 mmol) | Moderate (≤10 mmol) |
Purity | 90–95% (requires chromatography) | >98% (minimal purification) |
Key Advantage | Cost-effective for bulk production | Homogeneous product formation |
Limitation | Risk of di-functionalized byproducts | Lower scalability |
Reaction Time | 24–48 hours | 72+ hours (including resin functionalization) |
The methoxytrityl (MMT) group enables orthogonality in synthetic routes. Its extreme acid-lability (cleavable with 0.5–3% trifluoroacetic acid (TFA) in seconds) allows selective deprotection while leaving esters, amides, and PEG backbones intact. During synthesis, MMT shields the amine terminus of PEG8, permitting exclusive modification of the hydroxyl terminus to carboxylic acid via reactions like:
This protection is critical for synthesizing heterobifunctional PEG derivatives without cross-reactivity. After carboxyl activation or conjugation, the MMT group is removed under mild acidic conditions, exposing the primary amine for downstream bioconjugation [1] [10].
The PEG8 spacer (8 ethylene oxide units; MW ≈ 352 Da) balances hydrophilicity, steric effects, and synthetic feasibility. Compared to longer chains (e.g., PEG16 or PEG24), PEG8 maintains:
Terminal carboxylic acid groups are compatible with diverse biomolecules. For example, conjugation to lysine residues (pKa ≈ 10.5) occurs efficiently at pH 7–8, while preserving MMT stability. Shorter PEG chains (e.g., PEG4) reduce solubility, whereas longer chains (e.g., PEG12) increase synthetic complexity without significant hydrodynamic benefits [3] [6].
The carboxylic acid terminus of Methoxytrityl-N-PEG8-acid requires activation for amide bond formation. Two primary agents are used:
Table 2: Carboxyl Activation Reagents for Methoxytrityl-N-PEG8-Acid
Reagent System | Reaction Time | Yield | Key Applications |
---|---|---|---|
EDC/NHS | 2–4 hours | 80–90% | Aqueous bioconjugation (pH 6.0–7.5) |
HATU | 10–30 minutes | >95% | Peptide coupling in DMF/DMSO |
DCC/DMAP | 6–12 hours | 70–85% | Organic-phase synthesis |
TSTU (NHS-type) | 30–60 minutes | 90–95% | Rapid NHS ester formation |
NHS esters are the gold standard for amine-directed bioconjugation. Methoxytrityl-N-PEG8-acid is converted to its NHS ester (Methoxytrityl-N-PEG8-NHS) via:
The resulting NHS ester exhibits:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1